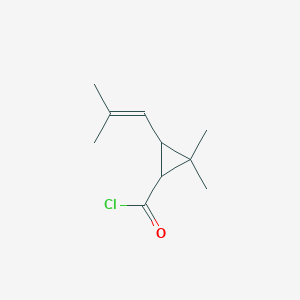

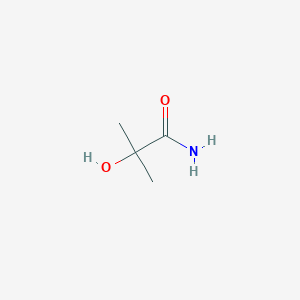

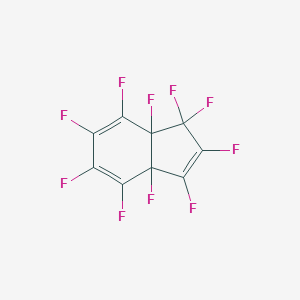

![molecular formula C18H18N2O7S B079316 (6R,7R)-3-(Acetyloxymethyl)-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 10390-44-0](/img/structure/B79316.png)

(6R,7R)-3-(Acetyloxymethyl)-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(6R,7R)-3-(Acetyloxymethyl)-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, also known as Cefpodoxime proxetil, is a third-generation oral cephalosporin antibiotic. It is used to treat various bacterial infections, including respiratory tract infections, skin infections, and urinary tract infections. Cefpodoxime proxetil is a prodrug that is converted to its active form, cefpodoxime, after administration.

Mécanisme D'action

(6R,7R)-3-(Acetyloxymethyl)-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid proxetil works by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, which inhibits the cross-linking of peptidoglycan chains. This leads to the weakening and eventual lysis of the bacterial cell wall, resulting in bacterial death.

Effets Biochimiques Et Physiologiques

(6R,7R)-3-(Acetyloxymethyl)-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid proxetil has been shown to have a broad spectrum of activity against various bacteria. It has good bioavailability after oral administration and is rapidly absorbed from the gastrointestinal tract. (6R,7R)-3-(Acetyloxymethyl)-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid proxetil is excreted primarily in the urine and has a half-life of approximately 2-3 hours in adults.

Avantages Et Limitations Des Expériences En Laboratoire

(6R,7R)-3-(Acetyloxymethyl)-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid proxetil has several advantages for use in laboratory experiments. It is a well-established antibiotic with a known mechanism of action and has been extensively studied for its antibacterial activity. It is also readily available and relatively inexpensive. However, one limitation of cefpodoxime proxetil is that it is only effective against bacteria that are susceptible to its mechanism of action.

Orientations Futures

There are several future directions for research on cefpodoxime proxetil. One area of interest is the development of new formulations or delivery systems to improve its pharmacokinetics and pharmacodynamics. Another area of research is the investigation of its potential use in combination with other antibiotics to enhance its antibacterial activity. Additionally, further studies are needed to evaluate its safety and efficacy in various patient populations, such as children and elderly patients.

Méthodes De Synthèse

(6R,7R)-3-(Acetyloxymethyl)-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid proxetil can be synthesized via a multistep process. The first step involves the protection of the amino group of 7-aminocephalosporanic acid (7-ACA) with a phenoxyacetyl group. The protected 7-ACA is then reacted with 3-(acetyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid to form cefpodoxime proxetil.

Applications De Recherche Scientifique

(6R,7R)-3-(Acetyloxymethyl)-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid proxetil has been extensively studied for its antibacterial activity against various gram-positive and gram-negative bacteria. It has been shown to be effective against strains of Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis, among others. (6R,7R)-3-(Acetyloxymethyl)-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid proxetil has also been studied for its pharmacokinetics and pharmacodynamics, as well as its safety and tolerability in various patient populations.

Propriétés

Numéro CAS |

10390-44-0 |

|---|---|

Nom du produit |

(6R,7R)-3-(Acetyloxymethyl)-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

Formule moléculaire |

C18H18N2O7S |

Poids moléculaire |

406.4 g/mol |

Nom IUPAC |

(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C18H18N2O7S/c1-10(21)26-7-11-9-28-17-14(16(23)20(17)15(11)18(24)25)19-13(22)8-27-12-5-3-2-4-6-12/h2-6,14,17H,7-9H2,1H3,(H,19,22)(H,24,25)/t14-,17-/m1/s1 |

Clé InChI |

WJJYDNKVEGMTBM-RHSMWYFYSA-N |

SMILES isomérique |

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)COC3=CC=CC=C3)SC1)C(=O)O |

SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)COC3=CC=CC=C3)SC1)C(=O)O |

SMILES canonique |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)COC3=CC=CC=C3)SC1)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

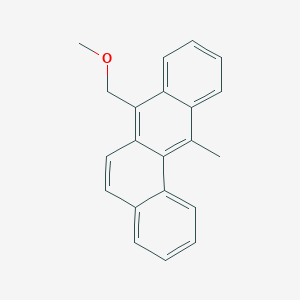

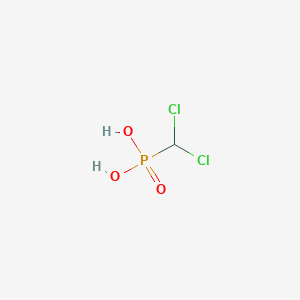

![2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-](/img/structure/B79241.png)

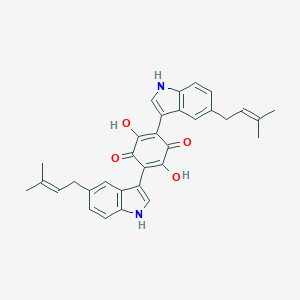

![2-Phenylindeno[2,1-b]pyran](/img/structure/B79246.png)

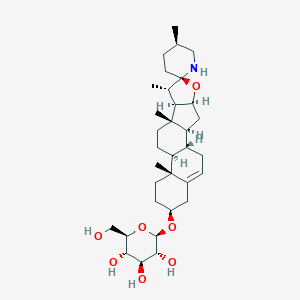

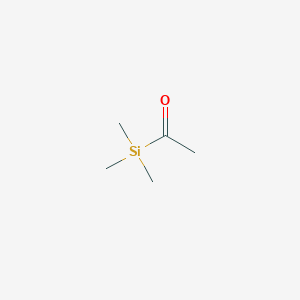

![Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]-](/img/structure/B79261.png)